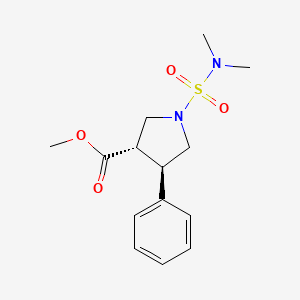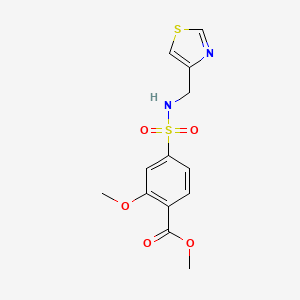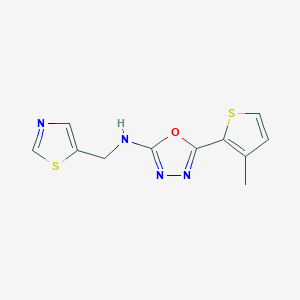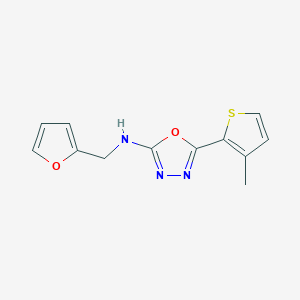
methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate, commonly known as MDL-72222, is a chemical compound that has shown potential in scientific research. It is a derivative of pyrrolidine and belongs to the class of sulfonamide compounds. MDL-72222 has been extensively studied for its biochemical and physiological effects, mechanism of action, and various other applications in scientific research.
科学的研究の応用
MDL-72222 has been used in various scientific research applications. It has shown potential as a tool for studying the role of sulfonamide compounds in the regulation of ion channels. It has also been used in the study of the structure-activity relationship of pyrrolidine derivatives. MDL-72222 has been used as a positive control in experiments involving the inhibition of carbonic anhydrase activity. It has also been studied for its potential as an anticonvulsant and analgesic agent.
作用機序
MDL-72222 is known to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. It is believed that MDL-72222 binds to the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. MDL-72222 has also been shown to modulate the activity of ion channels, although the exact mechanism of this modulation is not yet fully understood.
Biochemical and Physiological Effects:
MDL-72222 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. MDL-72222 has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and muscle contraction. In addition, MDL-72222 has been shown to have anticonvulsant and analgesic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using MDL-72222 in lab experiments is its specificity for carbonic anhydrase inhibition. This allows researchers to study the role of carbonic anhydrase in various physiological processes. However, one limitation of using MDL-72222 is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of MDL-72222 can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the study of MDL-72222. One area of research could focus on the development of more efficient and cost-effective synthesis methods for MDL-72222. Another area of research could focus on the potential use of MDL-72222 as an anticonvulsant or analgesic agent in humans. Additionally, further studies could be conducted to better understand the mechanism of action of MDL-72222 on ion channels and its potential therapeutic applications in various diseases.
In conclusion, MDL-72222 is a sulfonamide compound that has shown potential in scientific research. Its specificity for carbonic anhydrase inhibition and its potential as an anticonvulsant and analgesic agent make it a valuable tool for researchers. However, its potential toxicity and challenging synthesis method should be taken into consideration when using it in lab experiments. Further research is needed to better understand the mechanism of action of MDL-72222 and its potential therapeutic applications.
合成法
MDL-72222 is synthesized by the reaction of (methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate)-4-phenylpyrrolidine-3-carboxylic acid with dimethylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.
特性
IUPAC Name |
methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15(2)21(18,19)16-9-12(11-7-5-4-6-8-11)13(10-16)14(17)20-3/h4-8,12-13H,9-10H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITGCZZOWUOPSU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)


![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)
![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)